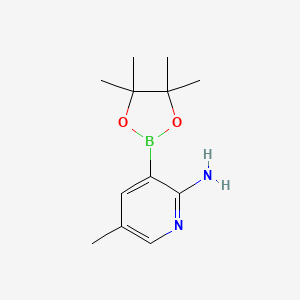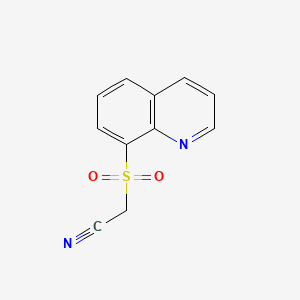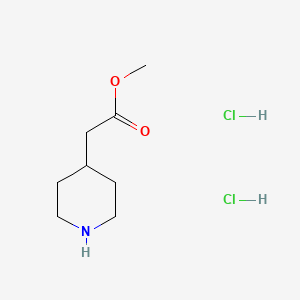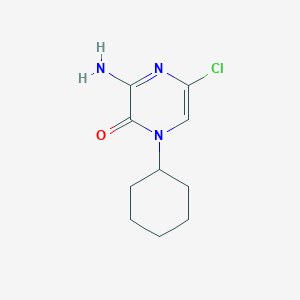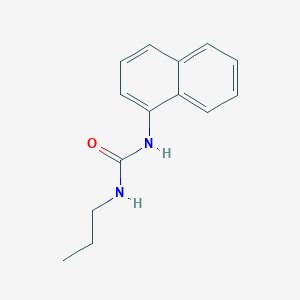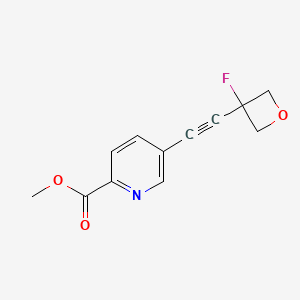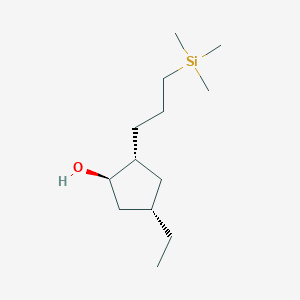
(1R,2R,4S)-4-Ethyl-2-(3-(trimethylsilyl)propyl)cyclopentanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R,4S)-4-Ethyl-2-(3-(trimethylsilyl)propyl)cyclopentanol: is a chiral cyclopentanol derivative. This compound is characterized by its unique structure, which includes an ethyl group and a trimethylsilylpropyl group attached to a cyclopentanol ring. The stereochemistry of the compound is defined by the (1R,2R,4S) configuration, indicating the specific spatial arrangement of its atoms.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R,4S)-4-Ethyl-2-(3-(trimethylsilyl)propyl)cyclopentanol typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:
Formation of the Cyclopentanol Ring: The cyclopentanol ring can be synthesized through a Diels-Alder reaction, followed by reduction.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides under basic conditions.
Attachment of the Trimethylsilylpropyl Group: The trimethylsilylpropyl group can be attached through a hydrosilylation reaction, where a silylating agent is used to introduce the trimethylsilyl group.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and yield. Catalysts and reaction conditions are often fine-tuned to maximize efficiency.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl group in (1R,2R,4S)-4-Ethyl-2-(3-(trimethylsilyl)propyl)cyclopentanol can undergo oxidation to form the corresponding ketone.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used for substitution reactions.
Major Products:
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted cyclopentanol derivatives.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: (1R,2R,4S)-4-Ethyl-2-(3-(trimethylsilyl)propyl)cyclopentanol is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Studies: The compound can be used to study enzyme-catalyzed reactions involving cyclopentanol derivatives.
Medicine:
Drug Development: The unique structure of the compound makes it a potential candidate for drug development, particularly in the design of chiral drugs.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of (1R,2R,4S)-4-Ethyl-2-(3-(trimethylsilyl)propyl)cyclopentanol depends on its specific application. In enzyme studies, the compound may act as a substrate or inhibitor, interacting with the active site of the enzyme. In drug development, the compound’s chiral centers may interact with biological targets, influencing its pharmacological activity.
類似化合物との比較
(1R,2R,4S)-4-Ethyl-2-(3-(trimethylsilyl)propyl)cyclopentanone: The ketone derivative of the compound.
(1R,2R,4S)-4-Ethyl-2-(3-(trimethylsilyl)propyl)cyclopentylamine: The amine derivative of the compound.
Uniqueness:
Chirality: The specific (1R,2R,4S) configuration of (1R,2R,4S)-4-Ethyl-2-(3-(trimethylsilyl)propyl)cyclopentanol gives it unique stereochemical properties.
Functional Groups: The presence of both an ethyl group and a trimethylsilylpropyl group attached to the cyclopentanol ring distinguishes it from other similar compounds.
特性
分子式 |
C13H28OSi |
|---|---|
分子量 |
228.45 g/mol |
IUPAC名 |
(1R,2R,4S)-4-ethyl-2-(3-trimethylsilylpropyl)cyclopentan-1-ol |
InChI |
InChI=1S/C13H28OSi/c1-5-11-9-12(13(14)10-11)7-6-8-15(2,3)4/h11-14H,5-10H2,1-4H3/t11-,12+,13+/m0/s1 |
InChIキー |
ZHTGEGSPKNHQHH-YNEHKIRRSA-N |
異性体SMILES |
CC[C@H]1C[C@H]([C@@H](C1)O)CCC[Si](C)(C)C |
正規SMILES |
CCC1CC(C(C1)O)CCC[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B11877446.png)
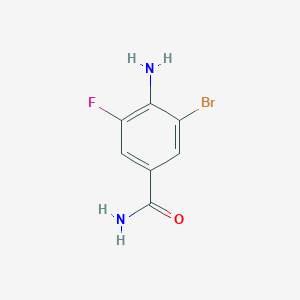
![1'-Methyl-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11877474.png)
![1-(2-Aminoethyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11877487.png)
![1,1,5-Trimethyl-1,2-dihydrofuro[2,3-c]quinolin-4(5H)-one](/img/structure/B11877494.png)

![1-(3'-Chloro-[1,1'-biphenyl]-4-yl)-N-methylmethanamine](/img/structure/B11877505.png)
![3-(4-Fluorophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11877507.png)
